molecular formula C16H19N3O3 B14577754 1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester CAS No. 61323-13-5

1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester

Cat. No.: B14577754
CAS No.: 61323-13-5
M. Wt: 301.34 g/mol
InChI Key: SMHGDLPWWGEQRW-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, binding to active sites or allosteric sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, ethyl ester can be compared with other similar compounds such as:

    1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-phenyl-, methyl ester: This compound differs by having a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

    1H-Pyrazole-3-carboxylic acid, 5-(4-piperidinyl)-1-phenyl-, ethyl ester: This compound has a piperidine group instead of a morpholine group, which can influence its binding affinity and selectivity for molecular targets.

    1H-Pyrazole-3-carboxylic acid, 5-(4-morpholinyl)-1-(4-chlorophenyl)-, ethyl ester: This compound has a chlorophenyl group instead of a phenyl group, which can impact its electronic properties and chemical stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

61323-13-5

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-morpholin-4-yl-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(20)14-12-15(18-8-10-21-11-9-18)19(17-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3

InChI Key

SMHGDLPWWGEQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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